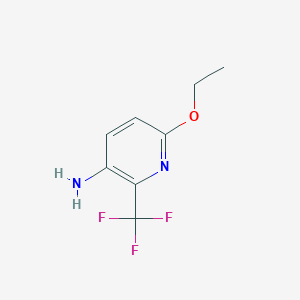

6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine

Description

6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at position 6, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) substituent at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, while the ethoxy group contributes steric bulk and moderate electron-donating effects. This combination of substituents renders the compound a versatile intermediate in medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

6-ethoxy-2-(trifluoromethyl)pyridin-3-amine |

InChI |

InChI=1S/C8H9F3N2O/c1-2-14-6-4-3-5(12)7(13-6)8(9,10)11/h3-4H,2,12H2,1H3 |

InChI Key |

OBTAFTPFCQOMDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the ethoxy and trifluoromethyl groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with ethoxy and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-3-nitropyridine with ethyl alcohol and trifluoromethylating agents can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium ethoxide (NaOEt) and trifluoromethyl iodide (CF3I) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine

The synthesis of trifluoromethylpyridine derivatives generally involves several methodologies, including:

- Fluorination of Pyridine Precursors : The introduction of trifluoromethyl groups can be achieved through electrophilic fluorination techniques, which allow for the selective modification of pyridine rings .

- Substitution Reactions : The ethoxy group can be introduced via nucleophilic substitution reactions, utilizing suitable leaving groups on the pyridine ring .

Analgesic Properties

Research has highlighted the potential of this compound as a potent antagonist for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain pathways. Compounds with similar structures have demonstrated significant analgesic effects in neuropathic pain models, indicating that this compound may also possess similar properties .

Antitubercular Activity

Studies have indicated that derivatives of trifluoromethylpyridines exhibit antitubercular activity. The unique physicochemical properties imparted by the trifluoromethyl group enhance the interaction with biological targets, potentially leading to improved efficacy against Mycobacterium tuberculosis .

Pesticidal Properties

Trifluoromethylpyridine derivatives, including those related to this compound, have been utilized in the development of agrochemicals for crop protection. These compounds are effective against a range of pests and diseases, contributing to increased agricultural productivity .

Development of New Agrochemicals

The structural versatility provided by the trifluoromethyl group allows for the design of novel agrochemicals with enhanced biological activity and reduced environmental impact. The ongoing research into these compounds aims to discover new formulations that can meet modern agricultural challenges .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine can be contextualized by comparing it to pyridine derivatives with variations in substituent type, position, and electronic effects. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Electronic and Steric Properties

- In 6-Ethoxy-2-CF₃-pyridin-3-amine, this group at position 2 may direct further reactions to the para position (position 5) .

- Ethoxy vs. However, its larger size may hinder binding in sterically constrained biological targets .

- Chloro Substitution : 4-Chloro-6-CF₃-pyridin-3-amine () exhibits fungicidal activity, suggesting that chloro groups at specific positions can enhance bioactivity. The chlorine atom’s electronegativity may also stabilize charge-transfer interactions .

Structural Analogues with Fused Rings

Compounds like 2-Methyl-6-CF₃-imidazo[1,2-a]pyridin-3-amine () incorporate fused imidazole rings, which confer rigidity and improve binding affinity in enzyme pockets. However, these structures diverge significantly from the pyridine core of the target compound, limiting direct comparability .

Biological Activity

6-Ethoxy-2-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, affecting their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C_9H_10F_3N

- Molecular Weight : 201.18 g/mol

- IUPAC Name : this compound

The presence of the ethoxy and trifluoromethyl groups significantly influences the compound's lipophilicity and electronic properties, which are critical for its biological activity.

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced interactions with various biological targets. For instance, studies have shown that modifications in the pyridine ring can lead to increased potency in inhibiting specific enzymes or receptors. The trifluoromethyl group can stabilize certain conformations of the molecule, promoting better binding affinity to target sites such as receptors involved in pain pathways or cancer cell proliferation.

Antinociceptive Effects

A study investigating analogs of pyridinyl compounds demonstrated that certain derivatives exhibited significant antagonistic activity against the TRPV1 receptor, which is crucial in pain signaling pathways. The compound this compound was evaluated alongside these analogs and showed promising results in reducing pain responses in animal models, suggesting its potential as an analgesic agent .

Anticancer Properties

The compound's ability to induce cytotoxic effects has been explored in various cancer cell lines. Research indicates that derivatives similar to this compound can disrupt microtubule dynamics, leading to increased apoptosis in tumor cells. Notably, compounds with similar structural motifs have been reported to exhibit IC50 values in the nanomolar range against several cancer types, including glioblastoma and breast cancer .

Case Studies

- TRPV1 Antagonism : In a study involving TRPV1 antagonists, a derivative related to this compound was found to have a K_i value of 0.2 nM, indicating high binding affinity and potential for development as an analgesic drug .

- Cytotoxicity Against Cancer Cells : Another study revealed that compounds with similar structures induced significant cytotoxicity in glioblastoma cells, with a GI50 value approaching 10 nM for one derivative. This suggests that modifications at specific positions on the pyridine ring can enhance anticancer activity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.